2-Chlorodiphenyl ether

Description

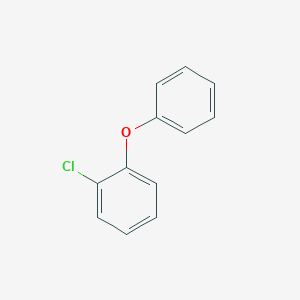

2-Chlorodiphenyl ether (CAS 2689-07-8), also known as PCDE-1, is a chlorinated aromatic ether with the molecular formula C₁₂H₉ClO and a molecular weight of 204.65 g/mol . It is classified under polychlorinated diphenyl ethers (PCDEs), a group of environmental contaminants structurally analogous to polychlorinated biphenyls (PCBs). The compound exists as a pale yellow solid with reported melting points ranging from 24–26°C (industrial data) to 45°C (academic studies), reflecting differences in sample purity or measurement methods . Its boiling point is estimated at 216.5°C using the Le Bas method .

This compound is primarily a product of incomplete combustion or industrial chlorination processes.

Properties

IUPAC Name |

1-chloro-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBRZLMGGXHHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181397 | |

| Record name | 2-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-07-8 | |

| Record name | 2-Chlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4PN8T6MU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorodiphenyl ether can be synthesized through the reaction of phenol with chlorobenzene in the presence of a copper catalyst and an aprotic solvent at temperatures ranging from 120°C to 220°C .

Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of sulfuric acid and phenol in dichloromethane, followed by the addition of hydrogen chloride gas . This reaction must be carried out under well-ventilated conditions due to the production of hydrogen chloride off-gas .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding phenols.

Reduction Reactions: It can be reduced to form diphenyl ether.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

Substitution Reactions: Phenol derivatives.

Oxidation Reactions: Chlorophenols.

Reduction Reactions: Diphenyl ether.

Scientific Research Applications

2-Chlorodiphenyl ether has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme inhibition and as a model compound for studying the behavior of chlorinated aromatic compounds in biological systems.

Mechanism of Action

The mechanism of action of 2-Chlorodiphenyl ether involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chlorodiphenyl Ether

The position of chlorine substitution significantly influences physicochemical properties and reactivity:

- Synthetic Pathways: Chlorination of diphenyl ether favors 4-Chlorodiphenyl ether as the major product (para substitution) under non-catalytic conditions, with a para/ortho ratio of 11:1 . Further chlorination of this compound yields dichloro derivatives like 2,4-dichlorodiphenyl ether, which exhibits distinct environmental partitioning .

- Conformational Preferences : Both this compound and diphenyl ether adopt dihedral angles near 40° between aromatic rings, but steric hindrance from ortho-chlorine in the 2-isomer increases strain energy in certain conformers, impacting protein-ligand interactions in pharmacological contexts .

Higher Chlorinated Derivatives

Polychlorinated diphenyl ethers (PCDEs) with 2–8 chlorine atoms exhibit varying environmental persistence and toxicity:

Brominated Analogues: Brominated Diphenyl Ethers (BDEs)

While structurally distinct, brominated analogs like BDE-1 (mono-bromo) share similar environmental concerns:

| Property | This compound | BDE-1 (Brominated Analog) |

|---|---|---|

| Molecular Weight | 204.65 g/mol | 249.11 g/mol |

| Environmental Fate | Moderate persistence | High persistence (POP) |

| Toxicity | Limited data | Endocrine disruption |

BDEs generally exhibit higher binding affinity to biological receptors due to bromine’s larger atomic radius, but this compound’s smaller size may facilitate metabolic degradation .

Key Research Findings

Conformational Stability : OPLS/CM1A force field calculations reveal that this compound’s optimal dihedral angle (40 ± 4° ) minimizes steric clashes, but strained conformers (e.g., clamshell conformation) are 7.8 kcal/mol less stable than perpendicular orientations, affecting ligand-receptor binding .

Chlorination Dynamics: Non-catalytic chlorination of diphenyl ether produces 4-Chlorodiphenyl ether as the primary mono-chloro product (26.2 wt% at 33% conversion), whereas 2-Chloro derivatives form at lower yields (2.9 wt%) .

Environmental Partitioning: Higher chlorinated PCDEs (e.g., octa-chloro) partition preferentially into sediments due to their low Henry’s constants and high log Kₒw values (>7), while mono-chloro isomers (e.g., 2-Chloro) exhibit greater mobility in air and water .

Biological Activity

2-Chlorodiphenyl ether (C12H9ClO) is an organic compound that belongs to the diphenyl ether family, which is characterized by a chlorine atom substituted at the 2-position on one of the aromatic rings. This substitution imparts distinct biological activities and chemical properties, making it a subject of interest in various fields, including environmental science, pharmacology, and biochemistry.

- Molecular Formula : C12H9ClO

- Molecular Weight : 220.65 g/mol

- Melting Point : 75-78 °C

- Boiling Point : 311-314 °C

This compound is typically found as a colorless or yellowish crystalline solid. The presence of the chlorine atom enhances its reactivity, particularly in nucleophilic substitution and oxidation reactions, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular structures:

- Enzyme Inhibition : Diphenyl ethers are known to target enzymes involved in key biological processes. For instance, they can inhibit mixed-function oxidases (MFOs), which are critical for drug metabolism and detoxification pathways in organisms .

- Cell Membrane Interaction : This compound can affect the structure and function of cell membranes, potentially altering cellular permeability and signaling pathways.

Biochemical Pathways

This compound undergoes metabolic transformations that can lead to both detoxification and bioactivation:

- Biodegradation : Studies have shown that diphenyl ethers can be degraded by certain microorganisms, leading to the production of phenolic intermediates such as catechol, which can further enter metabolic pathways .

- Oxidation : The compound can be oxidized by white-rot fungi, indicating its potential role in bioremediation processes.

Case Study 1: Effects on Hepatic Mixed-Function Oxidase Activities

In a study examining the effects of chlorinated diphenyl ethers on hepatic MFO activities in rats and trout, it was found that while some chlorinated derivatives did not significantly alter MFO activities, others induced notable changes. Specifically, pretreatment with certain chlorinated diphenyl ethers increased hepatic cytochrome b5 content and MFO activity, suggesting a potential role in enhancing liver detoxification processes .

Case Study 2: Environmental Impact and Biodegradation

Research has demonstrated that this compound can be degraded by specific strains of bacteria and fungi. This biodegradation process not only reduces environmental toxicity but also converts the compound into less harmful metabolites. This property makes it a candidate for bioremediation strategies aimed at cleaning up contaminated sites .

Comparative Analysis with Similar Compounds

| Compound | Chlorination Position | Biological Activity |

|---|---|---|

| Diphenyl Ether | None | Baseline for comparison |

| 4-Chlorodiphenyl Ether | Para | Moderate enzyme inhibition |

| 2,4-Dichlorodiphenyl Ether | Ortho/Para | Significant MFO induction |

| This compound | Ortho | Unique reactivity; affects cell membranes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.